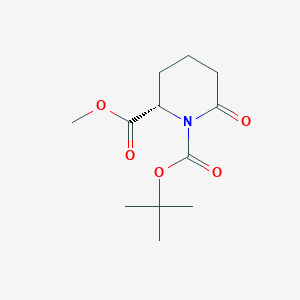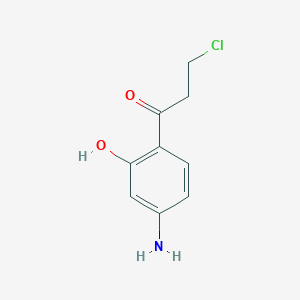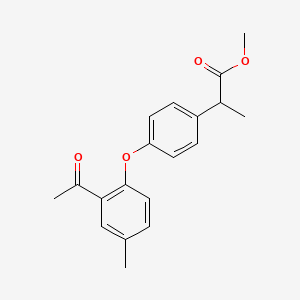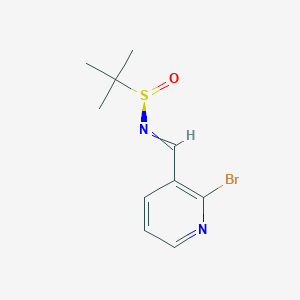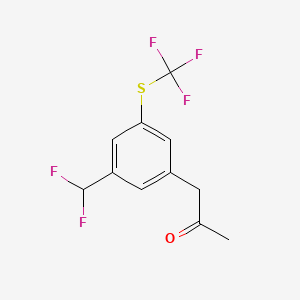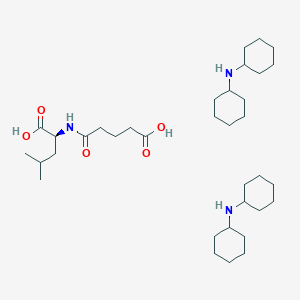
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a carboxybutanoylamino group with a cyclohexylcyclohexanamine moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the formation of the carboxybutanoylamino group and the cyclohexylcyclohexanamine moiety. The synthetic route may include the use of protecting groups, selective functional group transformations, and coupling reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine include other amino acid derivatives and cyclohexylamines. Examples include:
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
- N-cyclohexylcyclohexanamine
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylamine .
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C35H65N3O5 |
|---|---|
Poids moléculaire |
607.9 g/mol |
Nom IUPAC |
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C11H19NO5/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h2*11-13H,1-10H2;7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t;;8-/m..0/s1 |
Clé InChI |
KAVPNSYXQPLGKN-GVQWMTJGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


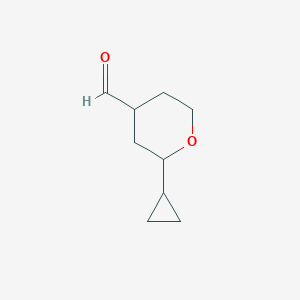
![4-Chloro-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine](/img/structure/B14043211.png)
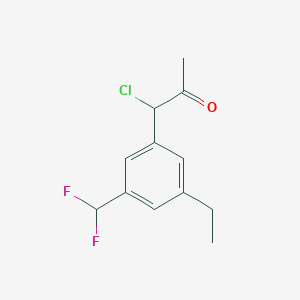
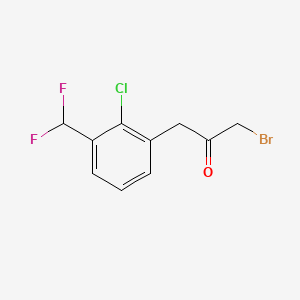
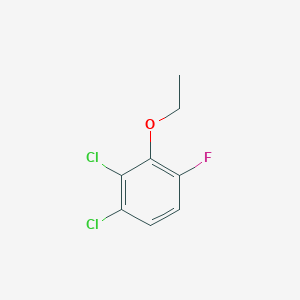
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
